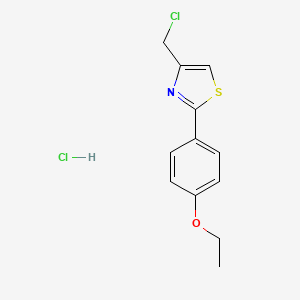

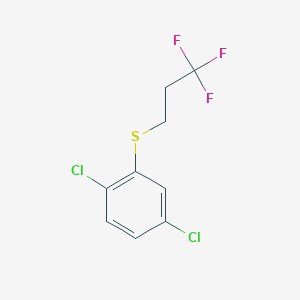

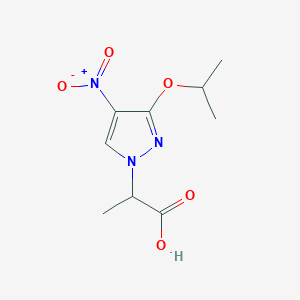

4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazole compounds involves strategic reactions utilizing chloromethyl and ethoxyphenyl precursors. For example, a modified synthesis approach for 4-chloromethylthiazoles from thioamides and 1,3-dichloroacetone showcases the versatility and adaptability of methods to produce thiazole derivatives (Marzoni, 1986). This methodology indicates the potential pathways for synthesizing the specific 4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride compound by adjusting reactants and conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including bond lengths, angles, and electronic configurations, can be elucidated through techniques such as X-ray diffraction and NMR spectroscopy. Investigations into similar compounds reveal detailed insights into their geometry and intramolecular interactions, which are crucial for understanding the behavior and reactivity of this compound (Khelloul et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazole compounds often explore their reactivity towards various nucleophiles and electrophiles, showcasing their potential in synthetic chemistry. The base-catalyzed ring transformation of similar thiazole derivatives indicates the reactivity and potential transformations of the thiazole ring under different conditions (Sápi et al., 1997).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are vital for their application in various domains. Crystallographic studies provide insights into the solid-state structure and intermolecular interactions, which influence the compound's physical characteristics and stability (Khelloul et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties of this compound involves exploring its reactivity, stability under various conditions, and interaction with different chemical agents. Studies on related thiazole compounds provide a basis for predicting the behavior of this specific compound in chemical reactions, highlighting its potential utility in organic synthesis and material science (Marzoni, 1986).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Characterization

- Synthesis and Structural Analysis : The compound 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole hydrochloride is involved in the synthesis of complex molecular structures. For instance, a related compound, 2,4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, was synthesized through a reaction involving 1-p-methylbenzoyl-3-phenylaminothiourea and 1,3-dichloroacetone. The crystalline structure was analyzed, providing valuable data for understanding the compound's formation mechanism and potential applications (Liu et al., 2008).

Photophysical Properties and Fluorescence

- Fluorophore Applications : Thiazole derivatives demonstrate significant potential in fluorescence-based applications. A study explored the photophysical properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores, highlighting the potential of thiazole derivatives in the development of dyes and fluorescence markers. The study's findings provide a foundational understanding for future design strategies in this class of compounds (Habenicht et al., 2015).

Applications in Material Science

- Anti-Corrosion Properties : Thiazole derivatives have shown effectiveness in protecting materials against corrosion. For instance, studies have reported the anti-corrosion potential of thiazole hydrazones for mild steel in acid media. This research provides insights into the potential industrial applications of thiazole derivatives in protecting metal infrastructure and components (Chaitra et al., 2016).

Biochemical and Medical Research

- Cardioprotective Activity : Some 2-Arylimino-1,3-Thiazole derivatives have demonstrated promising cardioprotective effects. Pharmacological studies have identified specific compounds within this class that may serve as potential cardioprotective agents for further pharmacological evaluation (Drapak et al., 2019).

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-(4-ethoxyphenyl)-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS.ClH/c1-2-15-11-5-3-9(4-6-11)12-14-10(7-13)8-16-12;/h3-6,8H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKJHUFSEJCYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)